molecular formula C12H16O B2384578 (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol CAS No. 2248212-84-0

(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol

Cat. No.: B2384578
CAS No.: 2248212-84-0
M. Wt: 176.259
InChI Key: DWDCGCYDDUJWCM-BFHBGLAWSA-N
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Description

(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is a chiral alcohol compound characterized by the presence of an indane moiety attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol typically involves the reduction of the corresponding ketone or the asymmetric hydrogenation of the corresponding olefin. One common method is the reduction of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes using chiral catalysts to ensure the desired stereochemistry. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in toluene.

Major Products Formed

    Oxidation: (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-one.

    Reduction: (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propane.

    Substitution: (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propyl chloride or bromide.

Scientific Research Applications

(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-one: The ketone analog of the compound.

    (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propane: The fully reduced analog.

    (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propyl chloride: The halogenated analog.

Uniqueness

(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is unique due to its chiral nature and the presence of both an indane moiety and a propanol group. This combination of structural features imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1H-inden-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11,13H,6-8H2,1H3/t9-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDCGCYDDUJWCM-BFHBGLAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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